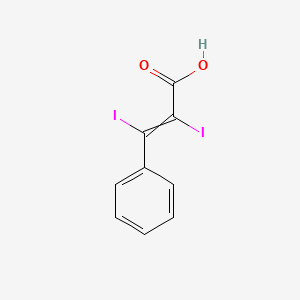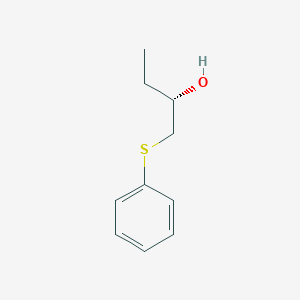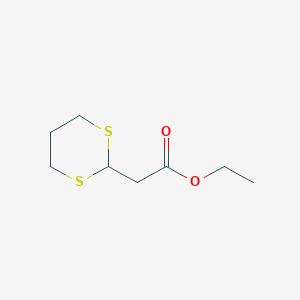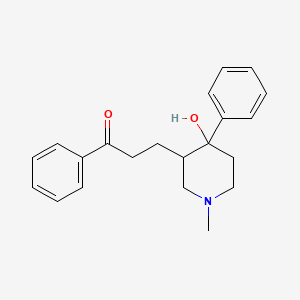![molecular formula C18H29NO2S B14478945 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid CAS No. 65603-03-4](/img/structure/B14478945.png)
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group, two isopropyl groups, and a sulfanyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step involves the introduction of the dimethylamino group onto the aromatic ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine and an appropriate halogenated precursor.
Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reagent reacts with the aromatic ring.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a carboxylation reaction, typically using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving sulfanyl and dimethylamino groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfanyl and dimethylamino groups can participate in various chemical reactions, altering the compound’s behavior in different environments.
Comparación Con Compuestos Similares
2-{[4-(Dimethylamino)phenyl]sulfanyl}butanoic acid: Lacks the isopropyl groups, resulting in different chemical properties.
2-{[4-(Methylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid:
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}propanoic acid: Has a shorter carbon chain in the backbone, influencing its physical and chemical properties.
Uniqueness: The presence of both dimethylamino and sulfanyl groups, along with the isopropyl substituents, makes 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid unique
Propiedades
Número CAS |
65603-03-4 |
|---|---|
Fórmula molecular |
C18H29NO2S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H29NO2S/c1-8-16(18(20)21)22-13-9-14(11(2)3)17(19(6)7)15(10-13)12(4)5/h9-12,16H,8H2,1-7H3,(H,20,21) |
Clave InChI |
KAJPOTOGNIICRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)C)N(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

